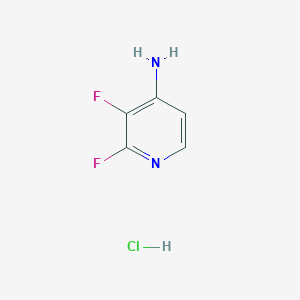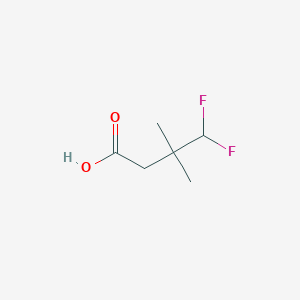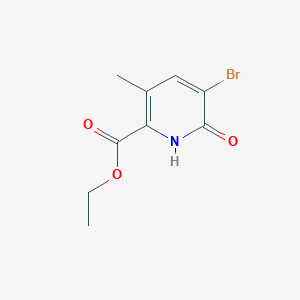![molecular formula C13H18ClN B1435039 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride CAS No. 1803609-90-6](/img/structure/B1435039.png)
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Vue d'ensemble
Description
2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride is a chemical compound with the CAS Number: 1803609-90-6 . It has a molecular weight of 223.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N.ClH/c1-2-6-12-11 (5-1)9-14-10-13 (12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis and Chemical Reactions The compound 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride and its derivatives are primarily involved in the synthesis of various heterospiro systems and spirocyclic compounds. These compounds are used as intermediates in the synthesis of more complex chemical structures. For instance, 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a related compound, is synthesized and used as an intermediate for derivatives of heterospiro systems (Kisel, Kostyrko, & Kovtunenko, 2002). Another example includes the synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, which involves the reaction of the compound with phenoxymethyloxiranes and secondary amines (Aghekyan et al., 2015).
Spirocyclic Systems and Pharmacophores Spirocyclic compounds derived from the compound are significant due to their potential pharmacophore properties. For example, a series of novel spiroheterocycles were synthesized and evaluated for their antitubercular activity, indicating the relevance of these compounds in pharmaceutical research (Hadda et al., 2007). Similarly, novel substituted acetamide derivatives were synthesized, highlighting the diverse chemical modifications and potential biological activities of these derivatives (Aghekyan & Panosyan, 2016).
Cycloaddition Reactions and Compound Construction The construction of spiropyrido[2, 1‐a]isoquinoline and related compounds involves tandem reactions and 1,4-dipolar cycloadditions, illustrating complex chemical synthesis processes (Zhang, Han, Sun, & Yan, 2017). Moreover, the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds via an intramolecular Prins cascade process demonstrates the intricate synthetic strategies used to obtain pharmacologically relevant structures (Subba Reddy, Medaboina, & Sridhar, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-6-12-11(5-1)9-14-10-13(12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPFOQNAVPZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)

![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)

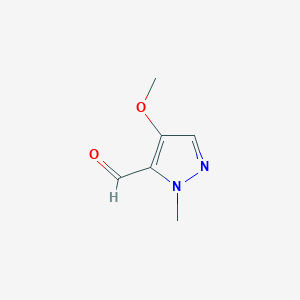
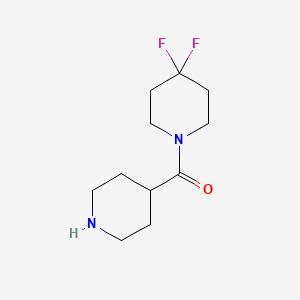
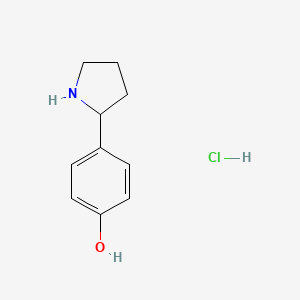
![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)



